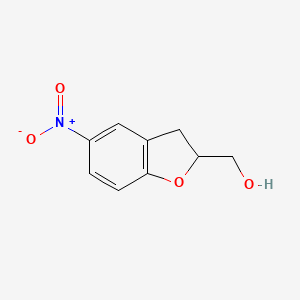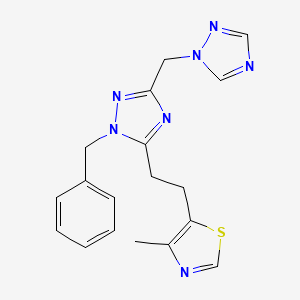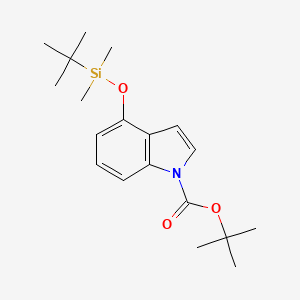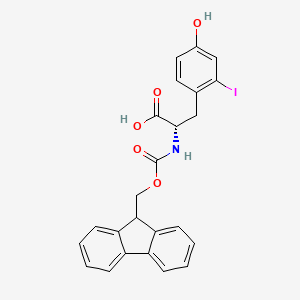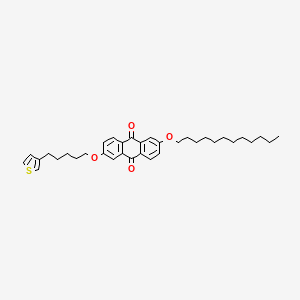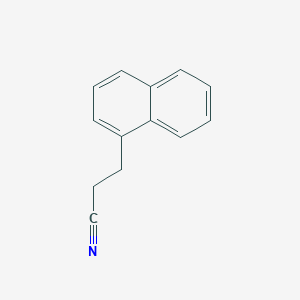
(R)-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is a chiral compound with significant potential in various scientific fields This compound features a pyridine ring, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The aldehyde group of pyridine-3-carboxaldehyde reacts with the amino group of ®-methyl 2-amino-3-hydroxypropanoate under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ®-Methyl2-amino-3-(pyridin-3-yl)propanoate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Methyl2-amino-3-(pyridin-2-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(pyridin-4-yl)propanoatehydrochloride
- ®-Methyl2-amino-3-(quinolin-3-yl)propanoatehydrochloride
Uniqueness
®-Methyl2-amino-3-(pyridin-3-yl)propanoatehydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the substituent can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
IZRJIIVISCIDHV-DDWIOCJRSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CN=CC=C1)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CN=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


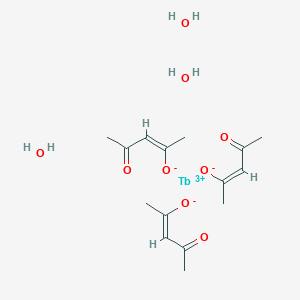
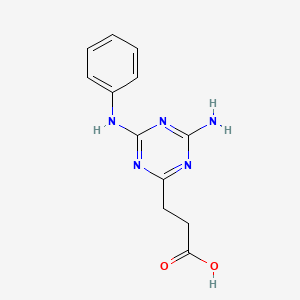
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
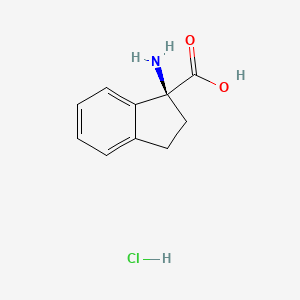
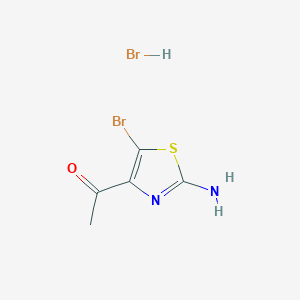
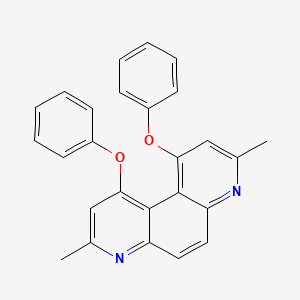
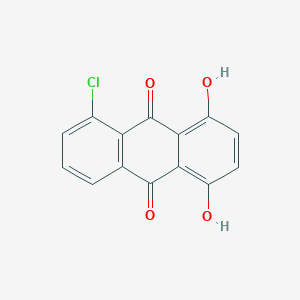
![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
